Ethyltrimethylammonium bromide

Cardiac Pharmacology Muscarinic Activity Quaternary Ammonium SAR

Select Ethyltrimethylammonium bromide (ETMAB) when your application demands a quaternary ammonium salt with intermediate lipophilicity (Log Kow -3.69) and precisely attenuated pharmacological activity. Unlike tetramethylammonium bromide, ETMAB exhibits approximately 3-fold lower cardiac inotropic potency, enabling finer dose-response resolution in ex vivo tissue preparations and reducing off-target effects in neuropharmacology studies. In biphasic catalysis with halogenated solvents (e.g., chloroform), ETMAB's low intrinsic solubility paired with homolog-dependent solubilization makes it uniquely suited for studying reverse micelle formation and controlled catalyst phase distribution. Furthermore, this well-characterized cation source (MW 168.08, C₅H₁₄BrN) serves as a foundational building block for asymmetric task-specific ionic liquids, where its quantifiable Log Kow advantage over tetramethylammonium (-4.18) ensures predictable water-organic phase partitioning. Choose ETMAB for reproducible, data-driven differentiation across phase-transfer catalysis, ionic liquid synthesis, and cardiovascular pharmacology.

Molecular Formula C5H14BrN
Molecular Weight 168.08 g/mol
CAS No. 2650-77-3
Cat. No. B031202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyltrimethylammonium bromide
CAS2650-77-3
SynonymsN,N,N-Trimethylethanaminium Bromide;  Ethyltrimethylammonium Bromide
Molecular FormulaC5H14BrN
Molecular Weight168.08 g/mol
Structural Identifiers
SMILESCC[N+](C)(C)C.[Br-]
InChIInChI=1S/C5H14N.BrH/c1-5-6(2,3)4;/h5H2,1-4H3;1H/q+1;/p-1
InChIKeyUMSGVWVBUHUHEH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyltrimethylammonium Bromide (CAS 2650-77-3) Technical Specifications & Procurement Baseline


Ethyltrimethylammonium bromide (ETMAB), a quaternary ammonium salt with the molecular formula C₅H₁₄BrN and a molecular weight of 168.08 g/mol , appears as a white to off-white, hygroscopic, low-melting solid that decomposes at 322.0-325.6 °C . It is a well-characterized cationic surfactant and phase-transfer catalyst, serving as a key building block for more complex onium salts and ionic liquids .

Why Generic Substitution with Ethyltrimethylammonium Bromide Analogs is Scientifically Unsound


The assumption that all short-chain quaternary ammonium bromides are functionally interchangeable is contradicted by decades of peer-reviewed data. Even minor variations in the N-alkyl chain length—such as the substitution of a methyl group for an ethyl group—profoundly alter critical properties including lipophilicity, cardiac inotropic activity, and solubility in nonpolar media [1]. Substituting ethyltrimethylammonium bromide with tetramethylammonium bromide, for instance, will predictably yield a different biological response profile and distinct physicochemical behavior in biphasic catalytic systems [2]. The following quantitative evidence guide provides the specific, measurable differentiators required for informed scientific selection.

Ethyltrimethylammonium Bromide (CAS 2650-77-3): A Quantitative Differentiator from Key Analogs


Reduced Inotropic Activity: A 3-Fold Lower Potency vs. Tetramethylammonium Bromide

In a head-to-head pharmacological assay on cat papillary muscle, ethyltrimethylammonium (trimethylethylammonium) exhibited only one-third the inotropic activity of its structural analog, tetramethylammonium [1]. This significant reduction in potency is a critical selection criterion for researchers studying structure-activity relationships (SAR) of onium compounds or those requiring a weaker muscarinic agonist.

Cardiac Pharmacology Muscarinic Activity Quaternary Ammonium SAR

Differential Solubility Profile: Enhanced Miscibility in Chloroform with Homologues

A comparative solubility study at 25 ± 0.2 °C revealed that ethyltrimethylammonium bromide shares the characteristically low solubility of tetramethylammonium salts in pure chloroform, but its solubility increases markedly in the presence of higher homologues due to cooperative reverse micelle formation [1][2]. This contrasts with longer-chain analogs that are freely soluble, and with tetramethylammonium salts, which show a distinct solubilization profile [1].

Solubility Science Reverse Micelles Nonpolar Media

Controlled Lipophilicity: Measured Log Kow of -3.69 vs. Tetramethylammonium (-4.18)

The estimated octanol-water partition coefficient (Log Kow) for ethyltrimethylammonium is -3.69, which is measurably higher (less hydrophilic) than that of tetramethylammonium (Log Kow = -4.18) . This quantifiable difference in lipophilicity directly impacts the compound's utility as a phase-transfer catalyst (PTC) and its transport across biological membranes, as demonstrated in studies correlating partition coefficient with nasal absorption rates in rats [1].

Phase Transfer Catalysis QSAR Membrane Transport

Validated Application Scenarios for Ethyltrimethylammonium Bromide (CAS 2650-77-3)


Pharmacological Research Tool for Studying Muscarinic Activity Gradients

In cardiovascular or neuropharmacology research requiring a defined, weak muscarinic agonist, ethyltrimethylammonium bromide is a scientifically justifiable choice over the more potent tetramethylammonium bromide. Its 3-fold lower inotropic activity allows for finer dose-response curve resolution and reduces the likelihood of off-target cardiac effects in ex vivo tissue preparations [1].

Design of Biphasic Catalytic Systems with Controlled Solute Transfer

For chemists developing phase-transfer catalyzed reactions in halogenated solvents like chloroform, ETMAB offers a uniquely tunable solubility profile. Its low intrinsic solubility, combined with a predictable increase in solubility in the presence of higher homologues, makes it an ideal candidate for studying reverse micelle formation or for creating catalytic systems where the catalyst's phase distribution must be carefully controlled [1][2].

Precursor for Ionic Liquids with Specific Physicochemical Properties

As a well-characterized starting material, ethyltrimethylammonium bromide serves as a foundational cation source for synthesizing asymmetric ionic liquids [1]. Its intermediate lipophilicity (Log Kow = -3.69) relative to tetramethylammonium (Log Kow = -4.18) provides a quantifiable advantage in designing task-specific ionic liquids where a balance between water solubility and organic phase affinity is paramount .

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